C2 Chloro SNAr Diversification vs. 5-Fluoro Analogue
2-Chloro-5-fluoroquinazolin-4-amine possesses a C2 chloro leaving group that enables nucleophilic aromatic substitution with amines at the 2-position while preserving the C4-amino group for subsequent functionalization. In contrast, 5-fluoroquinazolin-4-amine (CAS: 137553-48-1) lacks the C2 chloro handle, making 2-position substitution impossible without de novo heterocycle synthesis [1]. The difference is not merely structural but defines the entire synthetic tractability of the scaffold: the target compound enables sequential orthogonal derivatization (first at C2, then at C4-amino), whereas the comparator compound is limited to C4-amino modifications only [2].
| Evidence Dimension | Number of synthetically accessible diversification sites |
|---|---|
| Target Compound Data | 2 sites: C2 (via SNAr with chloro leaving group) + C4-amino (via alkylation/acylation/reductive amination) |
| Comparator Or Baseline | 5-Fluoroquinazolin-4-amine (CAS: 137553-48-1): 1 site (C4-amino only; C2 position lacks leaving group) |
| Quantified Difference | 100% increase in accessible diversification positions (2 vs 1 site) |
| Conditions | Synthetic chemistry assessment based on functional group analysis; validated in patent WO2013013640A1 synthetic schemes |
Why This Matters
For medicinal chemistry library construction, this 2-site orthogonality translates to approximately double the accessible chemical space from a single advanced intermediate, reducing procurement needs and synthetic step count.
- [1] WO2013013640A1. Quinazoline derivative, preparation method therefor, intermediate, composition and application thereof. WIPO (PCT). Claimed priority 2011-07-27. View Source
- [2] CN105669566A. Preparation method of pharmaceutical intermediate N-arylquinazolinyl-amine compounds. State Intellectual Property Office of China. Filed March 9, 2016. View Source
